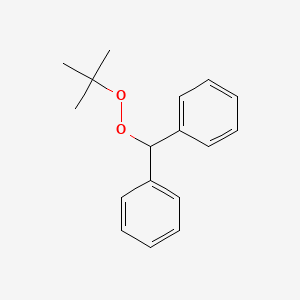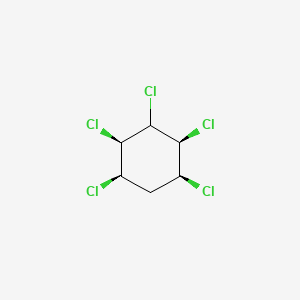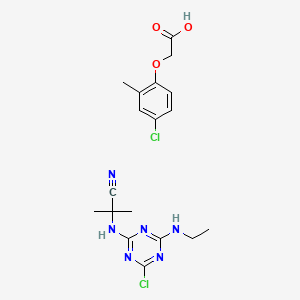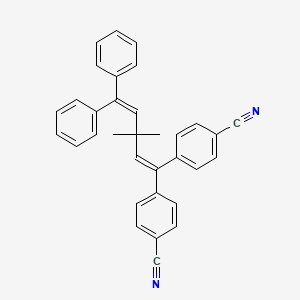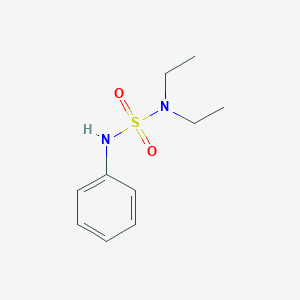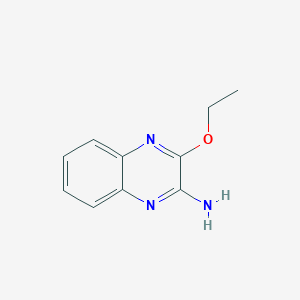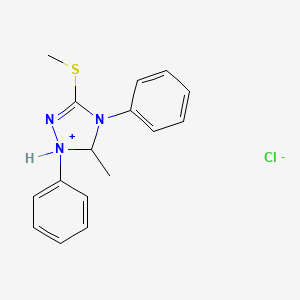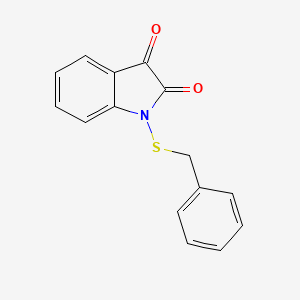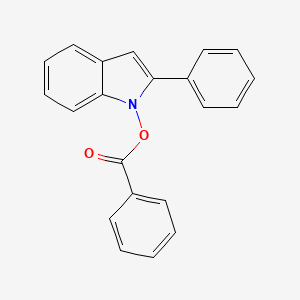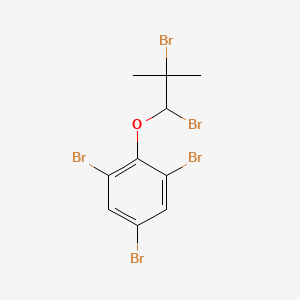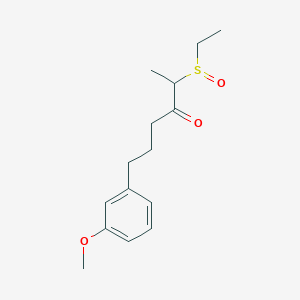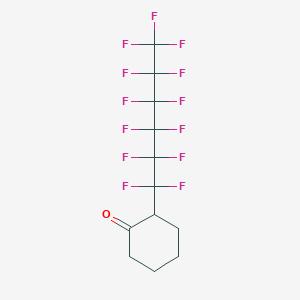
2-(Tridecafluorohexyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tridecafluorohexyl)cyclohexan-1-one is a chemical compound characterized by the presence of a cyclohexanone ring substituted with a tridecafluorohexyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecafluorohexyl)cyclohexan-1-one typically involves the introduction of the tridecafluorohexyl group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a tridecafluorohexyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific methods can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tridecafluorohexyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tridecafluorohexyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-(Tridecafluorohexyl)cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism by which 2-(Tridecafluorohexyl)cyclohexan-1-one exerts its effects is largely dependent on its interactions with molecular targets. The tridecafluorohexyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and membranes. This can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the tridecafluorohexyl group.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexanone ring.
Xylariaone: A natural cyclohexanone derivative with distinct structural features.
Uniqueness
2-(Tridecafluorohexyl)cyclohexan-1-one is unique due to the presence of the tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable chemical compounds.
Propiedades
Número CAS |
56734-76-0 |
|---|---|
Fórmula molecular |
C12H9F13O |
Peso molecular |
416.18 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H9F13O/c13-7(14,5-3-1-2-4-6(5)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,1-4H2 |
Clave InChI |
UMVQVBHDLYFSIP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


